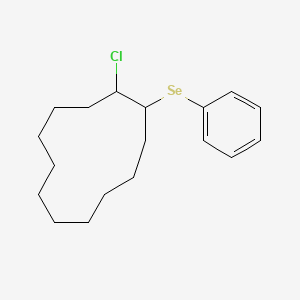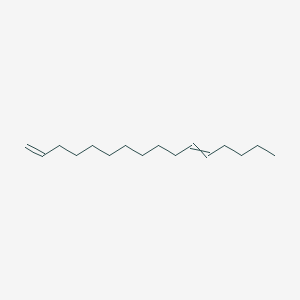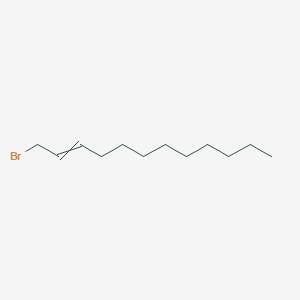
1-Bromododec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromododec-2-ene is an organic compound with the molecular formula C12H23Br It belongs to the class of alkyl halides, specifically a bromoalkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond
Méthodes De Préparation
1-Bromododec-2-ene can be synthesized through several methods. One common synthetic route involves the bromination of 11-dodecen-1-ol. The process typically includes the following steps:
Reactants: 11-dodecen-1-ol, carbon tetrabromide, and triphenylphosphine.
Reaction Conditions: The reaction mixture is cooled to 0°C, and the reactants are added slowly. The mixture is then stirred at room temperature for a few hours.
Product Isolation: After the reaction is complete, the product is separated, and the solvent is removed to obtain this compound.
Analyse Des Réactions Chimiques
1-Bromododec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dodecadiene.
Addition Reactions: The double bond in this compound can react with halogens (e.g., bromine) to form dibromo compounds
Common reagents used in these reactions include bases like sodium hydroxide for elimination and halogens like bromine for addition reactions. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Bromododec-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving halogenated compounds.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromododec-2-ene primarily involves its reactivity due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Comparaison Avec Des Composés Similaires
1-Bromododec-2-ene can be compared to other similar compounds, such as:
1-Chlorododec-2-ene: Similar structure but with a chlorine atom instead of bromine.
1-Iodododec-2-ene: Contains an iodine atom, which is larger and more reactive than bromine.
1,1-Difluorododec-1-ene: Contains two fluorine atoms, making it more stable and less reactive .
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom and the double bond.
Propriétés
Numéro CAS |
65560-54-5 |
|---|---|
Formule moléculaire |
C12H23Br |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
1-bromododec-2-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3 |
Clé InChI |
CBUMLQARZGPRLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


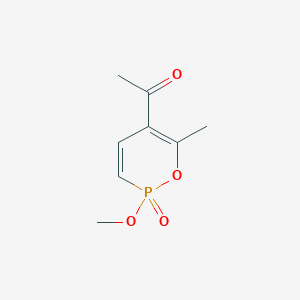
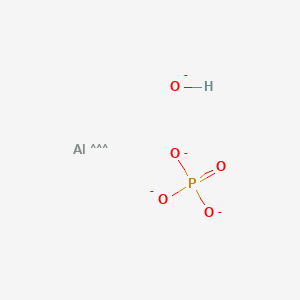
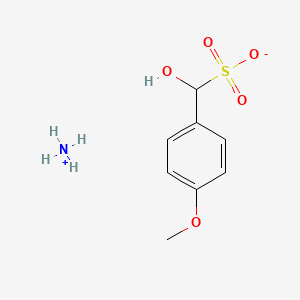
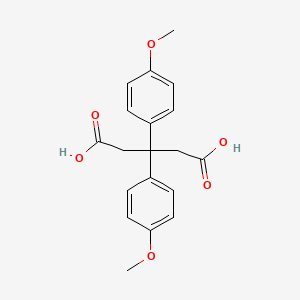
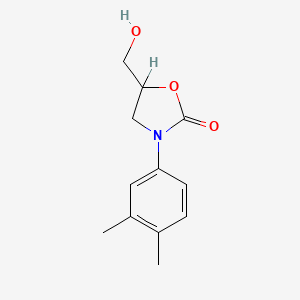

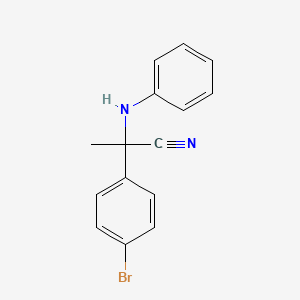

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
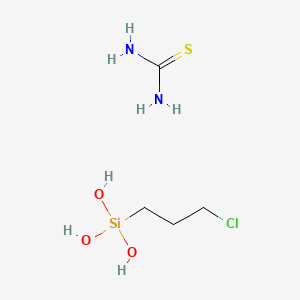
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
